15-酮-13,14-二氢前列腺素 A2

描述

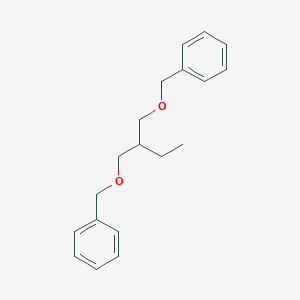

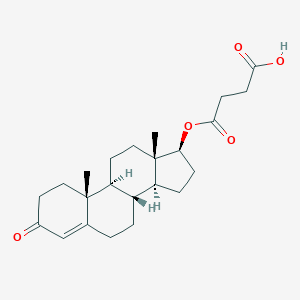

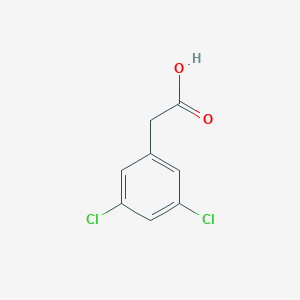

15-Keto-13,14-dihydroprostaglandin A2 is a prostanoid . It is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . PGE2 is the most common and most biologically active of the mammalian prostaglandins .

Synthesis Analysis

PGE2 is metabolized rapidly to 13,14-dihydro-15-keto PGE2, which is present in the plasma of humans and other mammals . 13,14-dihydro-15-keto PGA2 results from the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2, a process which is accelerated by the presence of albumin .Molecular Structure Analysis

The molecular formula of 15-Keto-13,14-dihydroprostaglandin A2 is C20H30O4 . The InChI string representation of its structure isInChI=1S/C20H30O4/c1- 2- 3- 6- 9- 17 (21) 14- 12- 16- 13- 15- 19 (22) 18 (16) 10- 7- 4- 5- 8- 11- 20 (23) 24/h4,7,13,15- 16,18H,2- 3,5- 6,8- 12,14H2,1H3, (H,23,24) /b7- 4- /t16- ,18+/m0/s1 . Chemical Reactions Analysis

13,14-dihydro-15-keto PGA2 results from the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . Further decomposition of 13,14-dihydro-15-keto PGA2 by the intentional addition of base produces bicyclo PGE2, a stable marker of PGE2 biosynthesis .Physical And Chemical Properties Analysis

The average mass of 15-Keto-13,14-dihydroprostaglandin A2 is 334.451 and its mono-isotopic mass is 334.21441 . More detailed physical and chemical properties are not available in the search results.科学研究应用

Biomarker for Inflammatory Diseases

15-Keto-13,14-dihydroprostaglandin A2: is a metabolite of Prostaglandin E2 (PGE2) , which is involved in the inflammatory process. Its presence in human plasma can serve as a biomarker for various inflammatory diseases, aiding in diagnosis and monitoring of treatment efficacy .

Cancer Research

This compound is used in cancer research to understand the role of prostaglandins in tumor progression. By studying its levels in cancerous tissues, researchers can gain insights into the mechanisms of cancer-related inflammation and angiogenesis .

Cardiovascular Health

As a metabolite of PGE2, 15-Keto-13,14-dihydroprostaglandin A2 is also studied for its effects on cardiovascular health. It can indicate the state of vascular inflammation, which is a critical factor in the development of atherosclerosis and other cardiovascular diseases .

Obstetrics and Gynecology

In obstetrics and gynecology, this compound is researched for its role in labor and delivery. It is believed to be involved in the ripening of the cervix and the induction of labor, making it a potential target for therapeutic interventions .

Osteology

15-Keto-13,14-dihydroprostaglandin A2: is investigated for its impact on bone metabolism. It may influence the activity of osteoblasts and osteoclasts, cells responsible for bone formation and resorption, respectively, which is significant in conditions like osteoporosis .

Neurology

Research into neurological diseases often includes this compound due to its potential effects on neuroinflammation. It could play a role in the progression of diseases such as Alzheimer’s and Parkinson’s by affecting the inflammatory response in the brain .

Renal Physiology

The compound’s influence on renal physiology is another area of interest. It may affect kidney function by modulating inflammation and blood flow within the renal system, which is crucial for understanding and treating kidney diseases .

Drug Development

Finally, 15-Keto-13,14-dihydroprostaglandin A2 is essential in the development of new anti-inflammatory drugs. By targeting the pathways involving this compound, pharmaceutical research aims to create more effective treatments for a variety of inflammatory conditions .

作用机制

Target of Action

15-Keto-13,14-dihydroprostaglandin A2 is a metabolite of prostaglandin E2 (PGE2), which is the most common and most biologically active of the mammalian prostaglandins . PGE2 has important effects in labor and also stimulates osteoblasts to release factors which stimulate bone .

Mode of Action

The compound is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . This process is accelerated by the presence of albumin .

Biochemical Pathways

The compound is part of the prostaglandin biosynthesis pathway . It results from the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . Further decomposition of 13,14-dihydro-15-keto PGA2 by the intentional addition of base produces bicyclo PGE2, a stable marker of PGE2 biosynthesis .

Pharmacokinetics

The compound is rapidly metabolized to 13,14-dihydro-15-keto PGE2, which is present in the plasma of humans and other mammals . The process of its formation is accelerated by the presence of albumin .

Result of Action

The compound is a marker of PGE2 biosynthesis . PGE2 has important effects in labor and also stimulates osteoblasts to release factors which stimulate bone .

Action Environment

The compound’s action is influenced by the presence of albumin, which accelerates the process of its formation

属性

IUPAC Name |

(Z)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKLAIBZMCURLI-BFVRRIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868324 | |

| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

15-Keto-13,14-dihydroprostaglandin A2 | |

CAS RN |

74872-89-2 | |

| Record name | PGAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74872-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074872892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin� A2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of elevated serum DHK-PGA2 levels in T2DM(+) HCC patients?

A1: The research paper by [] demonstrates that serum DHK-PGA2 levels are significantly elevated in T2DM(+) HCC patients compared to individuals with only T2DM. This finding suggests that DHK-PGA2 could potentially serve as a biomarker for the detection of HCC within the T2DM population. Further research is needed to understand the underlying mechanisms behind this elevation and to validate its clinical utility.

Q2: How does DHK-PGA2 contribute to the diagnostic accuracy of T2DM(+) HCC?

A2: The study developed a biomarker signature incorporating DHK-PGA2, hexadecanedioic acid (HDA), and alpha-fetoprotein (AFP). This signature demonstrated a high area under the receiver operating characteristic curve (AUC) of 0.87 for differentiating T2DM(+) HCC from T2DM individuals []. This indicates that combining DHK-PGA2 with other markers can significantly improve the diagnostic accuracy of T2DM(+) HCC, potentially enabling earlier detection and intervention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)

![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)